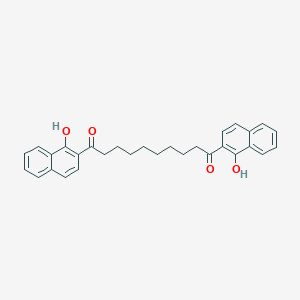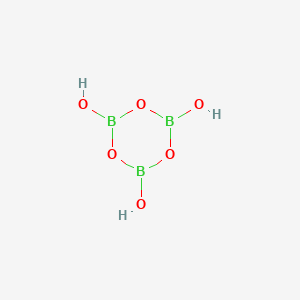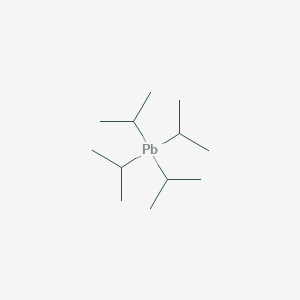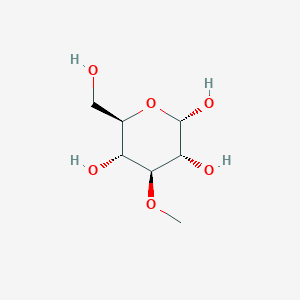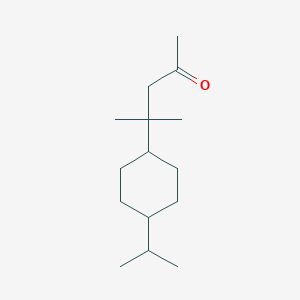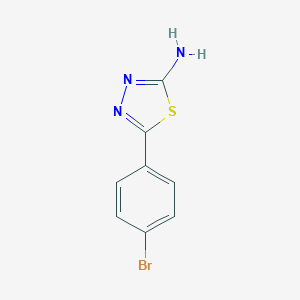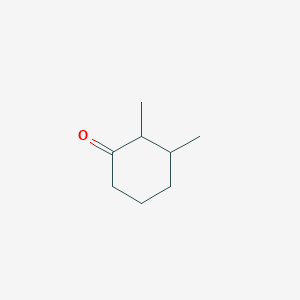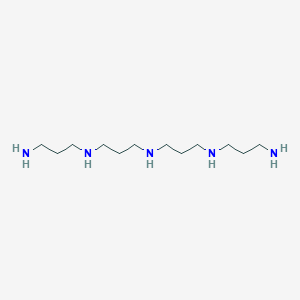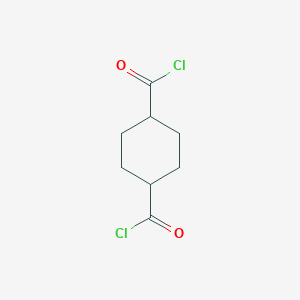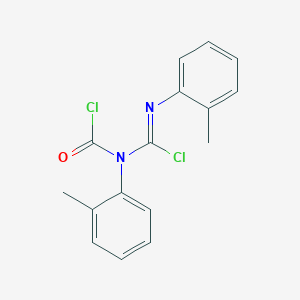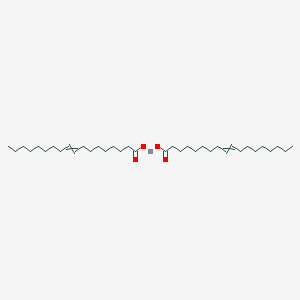
Cadmium oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium oleate is a chemical compound that is widely used in scientific research. It is a cadmium salt of oleic acid, a fatty acid that is commonly found in animal and vegetable fats. Cadmium oleate is a white, odorless, and water-insoluble powder that has various applications in the field of chemistry and biology.
Mechanism of Action
Cadmium ions have been shown to interact with various proteins and enzymes in biological systems. Cadmium oleate can enter cells and release cadmium ions, which can bind to proteins and enzymes and disrupt their function. Cadmium ions can also induce oxidative stress and DNA damage, which can lead to cell death.
Biochemical and Physiological Effects:
Cadmium oleate has been shown to have various biochemical and physiological effects on cells and organisms. It can induce apoptosis, inhibit cell proliferation, and cause DNA damage. Cadmium ions can also disrupt calcium homeostasis and inhibit the activity of various enzymes, including ATPases and kinases. Cadmium exposure has been linked to various health effects, including kidney damage, lung cancer, and osteoporosis.
Advantages and Limitations for Lab Experiments
Cadmium oleate is a useful tool for studying the properties of cadmium ions in biological systems. It can be used as a model system to study the effects of cadmium exposure on cells and organisms. However, cadmium is a toxic metal that can cause health effects, and its use in research should be carefully controlled. Cadmium oleate is also water-insoluble, which can limit its use in certain experiments.
Future Directions
There are various future directions for research on cadmium oleate. One area of research is the synthesis of cadmium oleate nanoparticles, which could have potential applications in catalysis and drug delivery. Another area of research is the development of new methods for detecting cadmium ions in biological systems. Finally, there is a need for further research on the health effects of cadmium exposure and the mechanisms of cadmium toxicity.
Conclusion:
Cadmium oleate is a useful tool for studying the properties of cadmium ions in biological systems. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on cadmium oleate and its applications could lead to new discoveries and advancements in the field of chemistry and biology.
Synthesis Methods
Cadmium oleate can be synthesized by reacting cadmium chloride with sodium oleate in an aqueous solution. The reaction results in the formation of cadmium oleate and sodium chloride, which can be separated by filtration. The purity of the product can be improved by recrystallization.
Scientific Research Applications
Cadmium oleate is widely used in scientific research as a catalyst and a precursor for the synthesis of various compounds. It is also used as a model system to study the properties of metal ions in biological systems. Cadmium oleate has been used in the synthesis of cadmium sulfide nanoparticles, which have potential applications in solar cells and photocatalysis. It has also been used in the synthesis of cadmium telluride nanoparticles, which have potential applications in optoelectronics and photovoltaics.
properties
CAS RN |
10468-30-1 |
|---|---|
Molecular Formula |
C36H66CdO4 |
Molecular Weight |
675.3 g/mol |
IUPAC Name |
cadmium(2+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
InChI Key |
ZTSAVNXIUHXYOY-UHFFFAOYSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cd+2] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cd+2] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cd+2] |
Other CAS RN |
10468-30-1 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



